methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2613385-09-2
VCID: VC11517695
InChI: InChI=1S/C9H17NO2.ClH/c1-9(2)6-7(4-5-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride

CAS No.: 2613385-09-2

Cat. No.: VC11517695

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride - 2613385-09-2

Specification

CAS No. 2613385-09-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl 2,2-dimethylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-9(2)6-7(4-5-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
Standard InChI Key NQTAJSFIGINWEG-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CCN1)C(=O)OC)C.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The molecular formula of methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride is C10H18ClNO2, with a molecular weight of 219.7 g/mol (calculated). Its IUPAC name is methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride. Key structural features include:

  • A piperidine ring with geminal methyl groups at the 2-position.

  • A methyl ester group at the 4-position.

  • A hydrochloride salt improving solubility and stability.

Table 1: Comparative Structural Data of Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochlorideC9H18ClNO2207.72,6-dimethyl
Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride (theoretical)C10H18ClNO2219.72,2-dimethyl

The geminal dimethyl configuration at the 2-position may introduce steric hindrance, potentially affecting reactivity and biological interactions compared to the 2,6-dimethyl analog.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols for the 2,2-dimethyl variant are documented, methods for analogous piperidine derivatives provide a framework. For example, methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is synthesized via:

  • Ring hydrogenation: Reduction of pyridine precursors (e.g., 4-methyl-2-pyridinecarboxylic acid) under hydrogen pressure with catalysts like palladium charcoal .

  • Esterification: Reaction with methyl chloroformate in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt.

For the 2,2-dimethyl compound, alternative starting materials such as 2,2-dimethylpiperidine-4-carboxylic acid or tailored pyridine precursors would be required. Chirality control, critical in pharmaceutical applications, could employ chiral resolving agents like D-amygdalic acid .

Reactivity and Derivatives

Piperidine derivatives undergo reactions typical of secondary amines and esters:

  • Hydrolysis: The ester group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

  • Salt formation: The hydrochloride salt enhances aqueous solubility, facilitating biological testing.

  • N-functionalization: The nitrogen may undergo alkylation or acylation to yield prodrugs or modified bioactivity .

CompoundBiological ActivityMIC (μg/mL)Reference
Pyridine-2-methylamine 62 Anti-TB (H37Rv strain)0.016
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochlorideEnzyme modulation, analgesic effectsN/A

The 2,2-dimethyl variant’s steric profile may alter target binding compared to 2,6-dimethyl analogs, necessitating empirical validation.

Industrial and Research Applications

Pharmaceutical Intermediates

Piperidine carboxylates serve as intermediates in drug synthesis. For example:

  • Antiviral agents: Methyl (S)-piperidine-2-carboxylate hydrochloride is used in protease inhibitor development .

  • Analgesics: Substituted piperidines are precursors to opioid receptor modulators.

Specialty Chemicals

The hydrochloride salt’s stability makes it suitable for:

  • Fine chemical synthesis: Building block for heterocyclic compounds.

  • Catalysis: Chiral auxiliaries in asymmetric synthesis .

Challenges and Future Directions

Knowledge Gaps

  • Synthetic feasibility: Geminal dimethyl groups may complicate ring closure or hydrogenation steps.

  • Biological profiling: No data exist on the 2,2-dimethyl variant’s pharmacokinetics or toxicity.

Research Opportunities

  • Computational modeling: Predict binding affinity for targets like MmpL3 .

  • Stereoselective synthesis: Develop routes to enantiomerically pure forms .

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